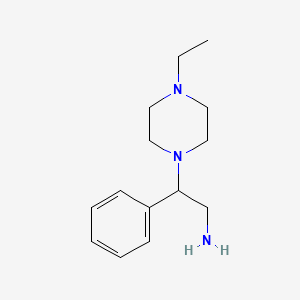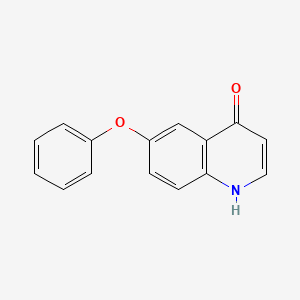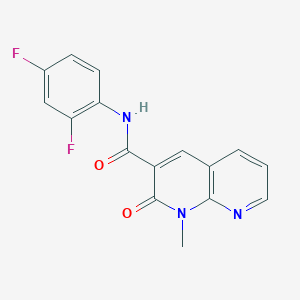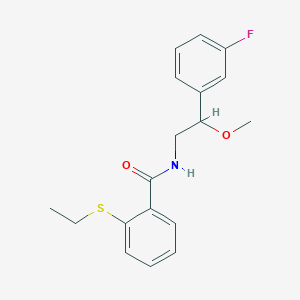![molecular formula C23H27N5O4S2 B2605618 2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 422533-30-0](/img/structure/B2605618.png)
2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that features a quinazoline core, a sulfanyl group, and an oxolan-2-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzamide with thiols under specific conditions.
Introduction of the Oxolan-2-yl Moiety: This step involves the reaction of oxolan-2-ylmethylamine with the quinazoline derivative.
Attachment of the Sulfanyl Group: This is done by reacting the quinazoline intermediate with a suitable sulfanylating agent.
Final Coupling: The final step involves coupling the intermediate with N-[2-(4-sulfamoylphenyl)ethyl]acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the sulfanyl group, potentially leading to the formation of dihydroquinazolines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinazoline core and the sulfamoylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolines, thiols
Substitution: Various substituted quinazoline derivatives
科学研究应用
2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involving kinases.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as kinases. The quinazoline core is known to bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are also kinase inhibitors.
Sulfanyl Compounds: Compounds containing sulfanyl groups, such as sulfoxides and sulfones.
Oxolan-2-yl Compounds: Compounds with oxolan-2-yl moieties, which are often used in medicinal chemistry for their unique properties.
Uniqueness
2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its combination of a quinazoline core, a sulfanyl group, and an oxolan-2-yl moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.
属性
IUPAC Name |
2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4S2/c24-34(30,31)18-9-7-16(8-10-18)11-12-25-21(29)15-33-23-27-20-6-2-1-5-19(20)22(28-23)26-14-17-4-3-13-32-17/h1-2,5-10,17H,3-4,11-15H2,(H,25,29)(H2,24,30,31)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZNBXYLNBUEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-4-methoxy-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2605536.png)
![(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2605537.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2605539.png)

![(5Z)-5-{[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2605543.png)
![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)

![2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2605548.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2605549.png)


![(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2605554.png)
![6-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2605555.png)

